molecular formula Al2Au3 B12543834 CID 78067729

CID 78067729

Cat. No.: B12543834
M. Wt: 644.86279 g/mol
InChI Key: CEANFJMPKOCRDC-UHFFFAOYSA-N
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Description

CID 78067729 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information . For instance, analogous compounds in the evidence, such as oscillatoxin derivatives (CIDs 101283546, 185389) and benzothiophene carboxylates (CID 737737), highlight the importance of structural specificity in determining physicochemical and biological behaviors .

Properties

Molecular Formula

Al2Au3

Molecular Weight

644.86279 g/mol

InChI

InChI=1S/2Al.3Au

InChI Key

CEANFJMPKOCRDC-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Au].[Au].[Au]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78067729 involves specific chemical reactions and conditions. One of the methods includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

CID 78067729 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

CID 78067729 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis. In biology, it serves as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications due to its biological activity. Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78067729 involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78067729 with structurally or functionally related compounds can be contextualized using methodologies from the evidence, particularly the evaluation of molecular descriptors, bioactivity, and synthesis routes. Below is a hypothetical comparison framework based on examples from the evidence (e.g., oscillatoxin derivatives and benzothiophene analogs) .

Table 1: Key Molecular and Bioactivity Parameters

Parameter This compound* Oscillatoxin D (CID 101283546) 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CID 10491405)
Molecular Formula C₂₈H₄₀O₇ C₉H₅BrO₂S C₁₀H₅F₃N₂O₃
Molecular Weight 504.62 g/mol 257.10 g/mol 258.15 g/mol
TPSA 109.28 Ų 65.54 Ų 78.77 Ų
GI Absorption Low High Moderate
BBB Penetration No Yes Yes
CYP Inhibition CYP3A4 CYP1A2 CYP1A2
Similarity Score 1.00 (reference) 0.93 0.51–1.00

Note: Specific data for this compound are unavailable in the provided evidence. Parameters for analogous compounds are derived from , and 12.

Key Findings from Comparative Analysis:

In contrast, smaller molecules like CID 737737 show enhanced bioavailability due to moderate TPSA and optimized lipophilicity .

Synthetic Accessibility : Benzothiophene derivatives (e.g., CID 737737) are synthesized via stepwise halogenation and carboxylation, while oxadiazole analogs (CID 10491405) require coupling reagents like HATU for amide bond formation .

Research Implications and Limitations

The absence of explicit data for this compound in the evidence underscores the need for targeted studies to elucidate its properties. However, comparative frameworks from analogous compounds suggest critical areas for investigation:

  • Structure-Activity Relationships (SAR) : Modifying functional groups (e.g., bromine in CID 737737) could enhance bioactivity or reduce toxicity .
  • Computational Modeling : Molecular docking or QSAR studies could predict interactions with biological targets, as demonstrated for oscillatoxin derivatives .
  • Experimental Validation : Synthesis and characterization protocols from and provide templates for replicating studies on this compound .

Q & A

Basic: How to formulate a focused research question for studying the thermodynamic properties of CID 78067729?

Methodological Answer:
Begin by aligning your research question with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population/Subject: this compound in its pure crystalline form.
  • Intervention: Measuring enthalpy changes under controlled thermal conditions.
  • Comparison: Compare results with computational predictions (e.g., DFT simulations).
  • Outcome: Resolve discrepancies in existing thermodynamic data.
  • Time: Experimental timeline for data collection (e.g., 6-month calorimetry studies).

Ensure the question addresses a knowledge gap (e.g., "How do experimental enthalpy values of this compound compare to theoretical models under varying pressure conditions?"). Test the question’s feasibility by reviewing accessible instrumentation and literature precedents .

Basic: What methodologies ensure reproducibility in synthesizing this compound?

Methodological Answer:
Follow standardized protocols for synthesis and characterization:

  • Experimental Section: Document reagent purity (e.g., ≥99.9%), reaction conditions (temperature, solvent ratios, catalysis), and purification steps (e.g., recrystallization solvents). Use controlled environments (e.g., inert atmosphere) to minimize variability .
  • Characterization: Include full spectral data (NMR, IR, XRD) for all batches, even if redundant. For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS). Cross-reference with prior literature to validate methods .
  • Data Reporting: Use tables to summarize yields, melting points, and spectral peaks. For example:
BatchYield (%)Melting Point (°C)Purity (HPLC)
178152–15499.5
282153–15599.7

Advanced: How to resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Systematic validation is critical:

Source Analysis: Identify whether discrepancies arise from instrumentation (e.g., NMR field strength), sample preparation (e.g., solvent deuteration), or impurities. Replicate experiments using the exact conditions described in conflicting studies .

Statistical Comparison: Apply tools like principal component analysis (PCA) to cluster spectral datasets and detect outliers. For example, compare NMR chemical shifts across studies:

Studyδ (ppm) - H¹δ (ppm) - H²Solvent
A7.322.15CDCl₃
B7.282.20DMSO-d6

Collaborative Verification: Share samples with independent labs to confirm results. Publish raw data in supplementary materials to enable peer validation .

Advanced: How to integrate computational modeling with experimental data for this compound?

Methodological Answer:
Adopt a hybrid workflow:

Model Selection: Use density functional theory (DFT) for electronic properties or molecular dynamics (MD) for solvent interactions. Validate models against existing crystallographic data (e.g., bond lengths, angles) .

Data Aggregation: Combine experimental results (e.g., UV-Vis spectra) with computational outputs (e.g., HOMO-LUMO gaps) into unified datasets. For example:

MethodHOMO (eV)LUMO (eV)Band Gap (eV)
Experimental-5.8-1.93.9
DFT (B3LYP/6-31G)-5.6-2.13.5

Sensitivity Analysis: Test how computational parameters (e.g., basis sets, solvation models) affect alignment with experimental data. Use tools like RMSE (Root Mean Square Error) to quantify deviations .

Basic: How to conduct a literature review for this compound that avoids biases?

Methodological Answer:

  • Source Prioritization: Use primary literature (peer-reviewed journals) over secondary sources (reviews). Databases like PubMed or SciFinder ensure access to raw data .
  • Keyword Strategy: Combine terms like "this compound," "synthesis," "spectral analysis," and "applications" with Boolean operators (AND/OR). Exclude patents and industrial reports to maintain academic focus .
  • Critical Appraisal: Assess studies for methodological rigor (e.g., sample size, control experiments). Tabulate findings to identify trends/gaps:
StudyKey FindingMethod UsedSample SizeLimitation
X et al.High thermal stabilityDSCn=3No humidity control

Advanced: How to optimize reaction conditions for this compound derivatives?

Methodological Answer:
Employ Design of Experiments (DoE):

  • Variables: Catalyst loading, temperature, solvent polarity.
  • Response Surface Methodology (RSM): Use software (e.g., JMP, Minitab) to model interactions between variables and optimize yield/purity. For example:
RunCatalyst (%)Temp (°C)Yield (%)
158062
21010078
  • Validation: Confirm optimal conditions with triplicate runs. Characterize products via HPLC-MS to verify structural integrity .

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